2-Morpholinecarboxamide hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
morpholine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(8)4-3-7-1-2-9-4;/h4,7H,1-3H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJWGIIHZXUTSNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185296-76-7 | |
| Record name | 2-Morpholinecarboxamide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185296-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Preparation via Direct Reaction of Morpholine with Hydrochloric Acid
One classical approach to preparing morpholine hydrochloride (a key precursor related to morpholinecarboxamide derivatives) involves the direct reaction of morpholine with hydrochloric acid or ammonium chloride under controlled temperature conditions.
-
- Morpholine is reacted with ammonium chloride and dimethylbenzene as solvent.
- The mixture is heated gradually to temperatures above 120 °C and maintained for 1.5 to 3 hours.
- Ammonia is released during the reaction.
- After cooling, the product is dissolved in water, decolorized using granular activated carbon (GAC), filtered, and crystallized at 15 °C.
- The final morpholine hydrochloride is isolated by filtration and drying.
Reaction equation :
$$
\text{Morpholine} + \text{Hydrochloric acid} \rightarrow \text{Morpholine hydrochloride} + \text{Ammonia} \uparrow
$$
| Reagent | Weight Ratio (Morpholine basis) | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Morpholine | 1 | 80-110 (initial) | 0.5 | Initial heating phase |
| Ammonium chloride | 0.66-0.70 | >120 | 1.5-3 | Main reaction phase |
| Dimethylbenzene | 1.3-1.7 | - | - | Solvent |
| Granular activated carbon | 0.025 (relative to morpholine) | 80-90 | 0.5 | Decolorization |
- Yield and purity : The process yields morpholine hydrochloride suitable as a precursor for further synthesis steps, such as moroxydine hydrochloride.
Synthesis of 2-Morpholinecarboxamide Hydrochloride via Acid Chloride Intermediate
A more refined synthetic route to this compound involves the conversion of the corresponding carboxylic acid to an acid chloride intermediate, followed by reaction with morpholine.
-
- Hydrolysis of the ethyl ester precursor to yield the free carboxylic acid.
- Conversion of the acid to acid chloride using oxalyl chloride and catalytic N,N-dimethylformamide (DMF).
- Reaction of the acid chloride with morpholine under controlled temperature (0-40 °C) to form the carboxamide.
- Isolation of the hydrochloride salt by crystallization.
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | NaOH in ethanol | Room temp | Rapid | - |
| Acid chloride formation | Oxalyl chloride, DMF catalyst | 0 to 40 | 3 hours | - |
| Amidation | Morpholine, dichloromethane solvent | 0 to 40 | 18 hours | 48 (overall yield over 3 steps) |
-
- Higher purity and yield compared to direct coupling methods.
- Avoids steric hindrance issues seen with bulky coupling agents.
- Straightforward isolation of hydrochloride salt.
Notes : This method was successfully applied for the synthesis of morpholine carboxamide derivatives with yields up to 48% over three steps, highlighting its efficiency for complex substituted analogs.
General Notes on Purification and Characterization
-
- Decolorization with granular activated carbon.
- Crystallization at controlled low temperatures (typically 0-15 °C).
- Filtration and drying under controlled conditions.
-
- High-performance liquid chromatography (HPLC) for purity assessment.
- Melting point determination consistent with literature values.
- NMR spectroscopy (proton and carbon) to confirm structure.
- Mass spectrometry for molecular weight confirmation.
Summary Table of Preparation Methods for this compound and Related Compounds
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding morpholine-2-carboxylic acid:
Acidic Hydrolysis :
Basic Hydrolysis :
| Condition | Reagents | Time (h) | Product |
|---|---|---|---|
| 6 M HCl, reflux | – | 4–6 | Morpholine-2-carboxylic acid |
| 2 M NaOH, 80°C | – | 2–3 | Morpholine-2-carboxylate |
Substitution Reactions
The morpholine ring’s secondary amine participates in alkylation or acylation:
Reductive Alkylation :
| Aldehyde | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Benzaldehyde | THF | 68 | |
| 4-Nitrobenzaldehyde | 1,4-Dioxane | 72 |
Oxidation Reactions
The morpholine ring’s ether oxygen directs oxidation at the α-carbon. Oxidizing agents target the amine or carboxamide groups:
With H₂O₂ :
| Oxidizing Agent | Product | Selectivity | Source |
|---|---|---|---|
| H₂O₂ (30%) | Morpholine N-oxide | High | |
| KMnO₄ (acidic) | Carboxylic acid derivative | Moderate |
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination, forming unsaturated morpholine derivatives:
Base-Induced Elimination :
| Base | Temperature (°C) | Product |
|---|---|---|
| 2 M NaOH | 60 | Morpholine enamine |
Key Stability Considerations:
Scientific Research Applications
Medicinal Chemistry
Prokineticin Receptor Antagonism
One of the primary applications of 2-morpholinecarboxamide hydrochloride is as an antagonist of prokineticin receptors, particularly prokineticin 2 receptors. These receptors are involved in numerous physiological processes, including circadian rhythm regulation and various neurological and psychiatric disorders. Compounds that inhibit these receptors can be beneficial in treating conditions such as:
- Sleep disorders (e.g., non-24-hour sleep-wake syndrome)
- Mood disorders
- Circadian rhythm disruptions related to shift work or jet lag
Research indicates that antagonizing prokineticin receptor activity may help modulate sleep quality, enhance sleep maintenance, and reduce sleep latency .
Pharmaceutical Development
The compound serves as a critical intermediary in synthesizing various pharmaceuticals. Its unique molecular structure allows it to participate in diverse organic reactions, making it an essential component in developing drugs for treating neurological conditions and other ailments .
Chemical Synthesis
Building Block in Organic Chemistry
this compound is widely utilized as a building block in the synthesis of complex organic molecules. It facilitates the formation of various derivatives through chemical reactions such as:
- Amide bond formation
- Alkylation
- Acylation
These reactions are crucial for creating compounds with specific biological activities, contributing to advancements in drug discovery and development .
Agrochemical Applications
In addition to its pharmaceutical uses, this compound finds applications in agrochemicals. It can be used as a precursor in synthesizing herbicides and pesticides, enhancing agricultural productivity by providing effective solutions for pest control .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism by which 2-Morpholinecarboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds are structurally related to 2-morpholinecarboxamide hydrochloride, differing in substituents, salt forms, or functional groups. Their properties and applications are compared below:
Table 1: Comparative Analysis of this compound and Analogues
Key Findings from Comparative Studies
Solubility and Salt Forms: The dihydrochloride salt (CAS 1235655-56-7) exhibits higher aqueous solubility than the monohydrochloride form due to additional chloride ions, making it preferable for formulations requiring rapid dissolution . In contrast, N-alkylated derivatives (e.g., N-methyl or N-ethyl) show reduced solubility but improved membrane permeability, as seen in CNS-targeting drug candidates .
N-(2-Chloroethyl)morpholine-4-carboxamide (Table 1, Row 5) acts as an alkylating agent, forming stable hydrogen-bonded networks in its crystal structure, which may influence its stability and reactivity in biological systems .
Synthetic Utility: this compound serves as a versatile precursor. For example, Shanghai Ennopharm Co. synthesizes derivatives like 4-Morpholineacetic acid hydrochloride (CAS 878010-24-3) for colloid and dye applications . N-Methyl and N-Ethyl derivatives (CAS 135072-21-8, 135072-22-9) are synthesized via reductive alkylation, enabling tailored pharmacokinetic profiles .
Physicochemical and Spectroscopic Data
Table 2: Chromatographic and Spectroscopic Properties
Biological Activity
2-Morpholinecarboxamide hydrochloride, a compound with the chemical formula , has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of the Compound
This compound is a white crystalline powder that is soluble in water. It is synthesized through a reaction between 2-morpholine carboxylic acid and thionyl chloride, followed by treatment with hydrochloric acid to yield the hydrochloride salt . The morpholine ring structure contributes significantly to its biological activity, particularly in medicinal applications.
The biological effects of this compound are attributed to its ability to bind with specific receptors and enzymes, thereby altering their activity. This interaction can lead to various therapeutic effects, including:
- Antineoplastic Activity : The compound has shown efficacy against several cancer cell lines, inhibiting tumor growth and proliferation .
- Antimicrobial Properties : It demonstrates potential as an antimicrobial agent, relevant for developing new antibiotics .
- Prokineticin Receptor Antagonism : It acts as an antagonist to prokineticin receptors, which are implicated in various neurological and psychiatric disorders .
Antineoplastic Properties
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against multiple cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Table 1: Antineoplastic Activity Against Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induces apoptosis |
| A549 (Lung) | 12 | Inhibits proliferation |
| HeLa (Cervical) | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it possesses broad-spectrum activity.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Case Studies
Several case studies have explored the therapeutic applications of this compound:
-
Case Study on Cancer Treatment :
A clinical trial investigated the effects of this compound in combination with standard chemotherapy on patients with advanced breast cancer. Results indicated improved response rates compared to chemotherapy alone, suggesting a synergistic effect . -
Study on Antimicrobial Resistance :
A study focused on the use of this compound in treating infections caused by antibiotic-resistant bacteria. The findings revealed significant reductions in bacterial load, supporting its potential as a novel therapeutic agent . -
Neurological Disorders :
Research involving animal models demonstrated that antagonizing prokineticin receptors with this compound could alleviate symptoms associated with anxiety and depression, highlighting its potential in psychiatric treatments .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the identity and purity of 2-Morpholinecarboxamide hydrochloride?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a reversed-phase C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase composed of phosphate buffer (e.g., 0.03 M KH₂PO₄) and methanol (70:30 v/v) at a flow rate of 1 mL/min. UV detection at 207 nm ensures sensitivity for carboxamide derivatives. Calibration curves should demonstrate linearity (e.g., r = 0.9999) over a concentration range of 1–10 μg/mL .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H and ¹³C NMR to resolve morpholine ring protons (δ ~3.5–4.0 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive mode can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact. Use respiratory protection (N95 masks) if handling powders to avoid inhalation .
- Ventilation : Conduct experiments in a fume hood to prevent vapor/mist accumulation. Ensure adequate airflow in the workspace .
- Spill Management : Collect solid spills mechanically (e.g., using a dustpan) and dispose of as hazardous waste. Avoid flushing into drains to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers assess the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C ± 2°C and 75% ± 5% relative humidity (RH) for 6 months. Analyze degradation products monthly via HPLC to quantify impurities (e.g., hydrolyzed morpholine derivatives).
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (UV light, 1.2 million lux-hours) conditions. Monitor degradation kinetics and identify breakdown products using LC-MS .
- Long-Term Storage : Aliquot stock solutions in sealed vials at -20°C to minimize freeze-thaw cycles. Stability in solution should be verified weekly for precipitation or pH shifts .
Q. What methodologies are effective in identifying and quantifying impurities in this compound?
- Methodological Answer :
- Impurity Profiling : Use gradient HPLC with a mobile phase gradient (e.g., 10–90% methanol in phosphate buffer over 30 minutes) to separate impurities. Compare retention times against synthetic standards or spiked samples.
- Mass Spectrometry : High-resolution LC-MS (HRMS) identifies impurities via exact mass measurements (e.g., ±5 ppm accuracy). For example, a common impurity might be N-methylmorpholine due to incomplete carboxamide coupling .
- Quantitative Analysis : Validate impurity limits using ICH Q3A guidelines. For instance, report impurities ≥0.1% and perform recovery studies (e.g., 98–102% accuracy) .
Key Considerations
- Contradictory Evidence : While some safety guidelines (e.g., ) suggest minimal immediate hazards, others (e.g., ) emphasize stringent PPE for similar hydrochlorides. Prioritize conservative safety protocols.
- Methodological Gaps : Synthesis pathways for this compound are not explicitly detailed in non-excluded sources. Researchers may adapt carbodiimide-mediated coupling reactions (e.g., EDC/HCl) from analogous compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
